7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a fused heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a methyl group at position 7 and an aldehyde functional group at position 4. The pyrrolo[2,3-d]pyrimidine scaffold is structurally analogous to purine nucleobases, making it a critical pharmacophore in medicinal chemistry . The aldehyde group at position 4 provides a reactive site for further functionalization, such as condensation reactions with amines or hydrazines, which is pivotal in synthesizing derivatives for biological evaluation .
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-3-2-6-7(4-12)9-5-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDJWGQXOMGBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204929 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-52-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step processes. One common method starts with the chlorination of carbonyl compounds using phosphorus oxychloride to form dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system, with a methyl group at the 7-position and an aldehyde functional group at the 2-position. It is investigated for its potential as a kinase inhibitor and has shown promise in anticancer studies. Its structural features contribute to its interaction with specific biological targets, which may lead to therapeutic applications in treating various diseases.
Synthesis
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde can be synthesized through different methods, using various starting materials and conditions.
Applications
- Medicinal Chemistry This compound is a precursor for synthesizing various bioactive molecules and pharmaceuticals. Its unique structure gives it diverse chemical reactivity and biological activities, making it a subject of interest in both organic synthesis and drug development.
- Drug Development Studies have explored its ability to inhibit specific kinases, suggesting potential pathways for drug development. The compound's interactions may also provide insights into mechanisms of action relevant to cancer therapies and other biological processes.
- Antiviral Research Analogs of 7H-pyrrolo[2,3-d]pyrimidines have demonstrated potential as antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV) . These compounds represent new chemotypes for designing small molecules against human pathogens .
- PKB Inhibitors Modifications to related compounds have led to the identification of potent and orally bioavailable inhibitors of PKB, which modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
- Malaria Research Pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) using molecular modeling . Several compounds have displayed promising inhibitory activity against either PfCDPK4, or PfCDPK1 .
Structural Analogues
Several compounds share structural similarities with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine substitution at position 4 | Kinase inhibitor |
| Pyrido[2,3-d]pyrimidine | Pyridine ring fused with pyrimidine | Anticancer activity |
| 7H-Pyrrolo[2,3-d]pyrimidine | No methyl or aldehyde groups | General heterocyclic compound |
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein involved in cell growth and apoptosis . The compound binds to the active site of PAK4, disrupting its function and leading to the inhibition of downstream signaling pathways that promote cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity, biological activity, and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (C₉H₈ClN₃O)
- Substituents : Chlorine at position 4, methyl groups at positions 2 and 7, and an aldehyde at position 5.
- Key Differences: The aldehyde is shifted to position 5, and additional methyl groups at positions 2 and 7 introduce steric bulk.
- Applications : Chlorinated derivatives are often explored for antimicrobial or anticancer activity due to halogen-induced electronic effects .
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (C₈H₇N₃O)
- Substituents : Methyl at position 5 and aldehyde at position 4.
- Key Differences : The methyl group at position 5 instead of 7 alters the electronic environment and steric accessibility of the aldehyde. This positional isomerism may reduce nucleophilic attack efficiency at the aldehyde site compared to the 7-methyl analog .
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
- Substituents: Amino group at position 4, with variations at other positions (e.g., iodine, cyclopropylmethyl).
- Key Differences : The amine group enables hydrogen bonding, enhancing solubility and target interactions (e.g., enzyme inhibition). In contrast, the aldehyde in the target compound offers electrophilic reactivity for covalent modifications .
Biological Activity
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry and pharmaceutical research. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is significant for various therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | 7-methylpyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
| CAS Number | 1638768-52-1 |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in cell growth and apoptosis regulation. This inhibition can lead to significant effects on tumor progression and cell cycle regulation, making it a target for cancer therapeutics .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance:
- Inhibitory Activity : Compounds derived from this scaffold have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong enzyme inhibition and potential therapeutic efficacy. For example, derivatives with IC50 values of 2.7 nM and 20.2 nM against PAK4 have been reported .
- Cell Cycle Arrest : Specific compounds can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells, highlighting their potential for therapeutic use in oncology .
Inhibition of Kinases
The compound has been explored for its capability to inhibit key kinases involved in signaling pathways associated with cancer:
- PAK4 Inhibition : The compound's ability to inhibit PAK4 has been linked to the modulation of signaling pathways implicated in tumor growth and metastasis. This makes it a promising candidate for drug development focused on targeted cancer therapies .
Potential Against Malaria
Another area of research involves the design of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Several compounds have demonstrated promising inhibitory activity against these targets with IC50 values ranging from 0.210 μM to 0.589 μM, indicating potential for antimalarial drug development .
Study on PAK4 Inhibitors
A series of studies focused on synthesizing derivatives of this compound have yielded compounds that show remarkable selectivity and potency against PAK4:
- Compound Evaluation : Compounds were evaluated for their enzymatic inhibitory activities and cytotoxic effects on MV4-11 cell lines.
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with PAK4 through hydrogen bonding and hydrophobic interactions, supporting their role as effective inhibitors .
Structure-Activity Relationship (SAR)
Research has also focused on understanding the structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives:
- Modifications to the core structure have led to enhanced selectivity and potency against specific kinases.
- Studies indicated that substituents at various positions significantly influence biological activity, allowing for tailored drug design aimed at maximizing therapeutic effects while minimizing side effects .
Q & A
Q. What are the key synthetic strategies for 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde?
The synthesis typically involves cyclization and functionalization steps. A validated approach includes:
- Heterocyclization : Reacting polyfluoroacetyl-pyruvaldehyde dimethyl acetals with amidines in acetonitrile under reflux, accelerated by triethylborate, to form pyrimidine-4-carbaldehyde intermediates .
- Functionalization : Chlorination at the 4-position followed by substitution with methyl groups. For example, 4-chloro intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) are methylated using alkylating agents under basic conditions .
- Purification : Column chromatography (silica gel) or recrystallization from methanol/chloroform is used to isolate the aldehyde derivative .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, aromatic protons in pyrrolo[2,3-d]pyrimidine derivatives resonate at δ 6.7–8.3 ppm, while the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- HRMS (ESI) : Validates molecular weight with <2 ppm error (e.g., C9H8N4O requires [M+H]+ = 189.0774) .
- IR Spectroscopy : Confirms the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ .
Q. How does the aldehyde group influence reactivity in downstream applications?
The aldehyde serves as a versatile handle for:
- Condensation reactions : Formation of Schiff bases with amines for drug conjugate synthesis .
- Nucleophilic addition : Grignard or organozinc reagents add to the aldehyde to generate secondary alcohols, enabling diversity in SAR studies .
- Cross-coupling : Suzuki-Miyaura reactions at the pyrrole/pyrimidine core retain the aldehyde for further functionalization .
Advanced Research Questions
Q. How do substitution patterns at the 5- and 7-positions affect kinase inhibition selectivity?
- Methyl at 7-position : Enhances metabolic stability by reducing CYP450 oxidation, as seen in FGFR2 inhibitors like Lirafugratinib .
- Electron-withdrawing groups (e.g., Cl, CF3) at 5-position : Increase binding affinity to ATP pockets in kinases (e.g., EGFR, VEGFR2) by forming halogen bonds with backbone carbonyls .
- Substituent size : Bulky groups at 5-position (e.g., 2,4-dichlorobenzyl) improve selectivity for tyrosine kinases over serine/threonine kinases .
Q. How can structural analogs be designed to optimize pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., morpholine, pyridyl) to reduce hydrophobicity. For example, morpholinyl substituents improve aqueous solubility while maintaining target engagement .
- Prodrug strategies : Mask the aldehyde as an acetal to enhance oral bioavailability, as demonstrated in preclinical studies of pyrrolo-pyrimidine derivatives .
- Metabolic blocking : Fluorination at the 3-position of the pyrrole ring reduces first-pass metabolism, as observed in analogs with t1/2 >6 hours .
Q. How to resolve contradictions in reported biological activity data for analogs?
- Assay validation : Cross-test compounds in orthogonal kinase assays (e.g., radiometric vs. fluorescence-based) to rule out false positives .
- Structural elucidation : Use X-ray crystallography to confirm binding modes. For example, FGFR2 inhibitors with a 7-methyl group show divergent IC50 values due to conformational flexibility in the DFG motif .
- Batch analysis : Ensure synthetic intermediates (e.g., 4-chloro precursors) are free of impurities (e.g., residual POCl3) that may skew activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
